molecular formula C6H2Cl2F2N4 B12842716 1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)- CAS No. 53338-43-5

1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)-

Katalognummer: B12842716
CAS-Nummer: 53338-43-5
Molekulargewicht: 239.01 g/mol
InChI-Schlüssel: PZGMLTAAQVVZHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dichloro-2-(difluoromethyl)-4H-imidazo[4,5-b]pyrazine: is a heterocyclic compound that belongs to the class of imidazo[4,5-b]pyrazines This compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-2-(difluoromethyl)-4H-imidazo[4,5-b]pyrazine typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of 5,6-dichlorofurazano[3,4-b]pyrazine with difluoromethylating agents . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 5,6-Dichloro-2-(difluoromethyl)-4H-imidazo[4,5-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.

Wirkmechanismus

The mechanism of action of 5,6-Dichloro-2-(difluoromethyl)-4H-imidazo[4,5-b]pyrazine involves its interaction with molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: The uniqueness of 5,6-Dichloro-2-(difluoromethyl)-4H-imidazo[4,5-b]pyrazine lies in its specific substitution pattern, which imparts unique chemical and biological properties

Eigenschaften

CAS-Nummer

53338-43-5

Molekularformel

C6H2Cl2F2N4

Molekulargewicht

239.01 g/mol

IUPAC-Name

5,6-dichloro-2-(difluoromethyl)-1H-imidazo[4,5-b]pyrazine

InChI

InChI=1S/C6H2Cl2F2N4/c7-1-2(8)12-6-5(11-1)13-4(14-6)3(9)10/h3H,(H,11,12,13,14)

InChI-Schlüssel

PZGMLTAAQVVZHG-UHFFFAOYSA-N

Kanonische SMILES

C12=C(N=C(C(=N1)Cl)Cl)N=C(N2)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.